1-(1-(Benzhydrylcarbamoyl)azetidin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[1-(benzhydrylcarbamoyl)azetidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c24-22(28)19-11-13-26(14-12-19)20-15-27(16-20)23(29)25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21H,11-16H2,(H2,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQBDYZXRHNLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(Benzhydrylcarbamoyl)azetidin-3-yl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
- CAS Number : [not provided in search results]
The structure of the compound features a piperidine ring substituted with an azetidine moiety and a benzhydryl carbamoyl group, which may influence its interaction with biological targets.
Antiviral Activity
Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, studies on related piperidine derivatives have shown moderate antiviral activity against various viruses, including HIV and herpes simplex virus (HSV) . The presence of specific substituents on the piperidine ring can enhance these effects.
Antibacterial and Antifungal Activity
In vitro evaluations have demonstrated that similar piperidine derivatives possess antibacterial and antifungal properties. For example, compounds were tested against Staphylococcus aureus and Candida albicans, showing significant antimicrobial activity . This suggests that the compound may also exhibit similar activities due to structural similarities.
Central Nervous System Effects
Piperidine derivatives are known for their interactions with neurotransmitter receptors. Studies have shown that modifications in the piperidine structure can lead to varying affinities for histamine receptors, which are crucial in treating central nervous system disorders . The compound's potential as a therapeutic agent in neurological conditions warrants further investigation.
In Silico Predictions
A recent study utilized computational methods to predict the pharmacological activity of new piperidine derivatives. The findings suggested that these compounds could interact with various enzymes and receptors, indicating a broad spectrum of potential biological activities . This includes applications in cancer treatment and as local anesthetics.
Case Studies
- Antiviral Efficacy : A study on 3-phenylpiperidine derivatives revealed moderate protection against enteroviruses. The most active compounds were noted for their ability to inhibit viral replication at certain concentrations .
- Antimicrobial Properties : Another investigation highlighted the effectiveness of piperidine derivatives against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other piperidine-4-carboxamide derivatives allow for comparative analysis of substituent effects, synthesis strategies, and biological activity. Below is a detailed comparison based on the provided evidence:
Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives
Key Findings
Substituent Effects on Bioactivity
- Aromatic Groups : Compounds with naphthalen-1-yl (2a) or 4-fluorobenzyl () substituents exhibit enhanced inhibitory activity, likely due to improved hydrophobic interactions with target proteins. The fluorinated derivative in showed specific anti-SARS-CoV-2 activity, suggesting halogenation can optimize target binding .
- Benzhydryl vs. Benzyl : The target compound’s benzhydrylcarbamoyl group introduces steric bulk compared to simpler benzyl derivatives (e.g., 2a). This may reduce binding to shallow enzyme pockets but improve selectivity for targets requiring larger hydrophobic interfaces.
Synthetic Strategies
- Amide coupling methods (e.g., amine coupling A/B in ) are widely used for piperidine-4-carboxamide synthesis. However, the azetidine ring in the target compound and ’s bromophenyl derivative may require specialized conditions, such as azetidine ring closure via nucleophilic substitution or cycloaddition .
Methoxyethyl substituents () introduce polarity, which may improve aqueous solubility but reduce CNS penetration .
Biological Activity Gaps While and highlight antiviral and inhibitory activity for specific analogs, data on the target compound’s efficacy, toxicity, or pharmacokinetics are absent.
Research Implications and Limitations
- The benzhydrylcarbamoyl group’s steric and electronic properties warrant exploration in structure-activity relationship (SAR) studies.
- Biological testing against relevant targets (e.g., viral proteases, GPCRs) is critical to validate the target compound’s utility relative to its analogs .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-(1-(Benzhydrylcarbamoyl)azetidin-3-yl)piperidine-4-carboxamide, and what intermediates are critical?
- Methodology : A multi-step synthesis is typically employed. First, prepare the azetidine-3-carboxamide core via carbamoylation of benzhydrylamine. Next, introduce the piperidine-4-carboxamide moiety through nucleophilic substitution or coupling reactions. Key intermediates include 1-benzhydrylazetidine-3-carboxylic acid (or its activated ester) and 4-aminopiperidine derivatives. Purification via column chromatography or recrystallization ensures intermediate purity . Reaction optimization may require adjusting catalysts (e.g., HATU for amide coupling) and inert conditions (N₂ atmosphere) to minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with benzhydryl protons (δ 5.1–5.3 ppm) and piperidine carboxamide signals (δ 2.1–3.5 ppm) as key markers .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns and ESI-MS for molecular ion verification .
- FT-IR : Validates carbonyl stretches (1650–1750 cm⁻¹) for carbamoyl and carboxamide groups .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- Storage : Keep at 2–8°C in airtight containers under desiccant to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for coupling the azetidine and piperidine moieties?
- Methodology : Apply factorial design (e.g., 2³ design) to test variables:
- Catalysts : Compare HATU, EDCI, or DCC in DMF/DCM .
- Temperature : Screen 0°C to RT for kinetic vs. thermodynamic control .
- Solvent Polarity : Polar aprotic solvents (DMF) may enhance coupling efficiency . Monitor progress via TLC and isolate products via flash chromatography .
Q. What computational strategies predict this compound’s binding affinity to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., kinases) by docking the compound into active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Corlate substituent effects (e.g., benzhydryl bulkiness) with activity using Gaussian-based descriptors .
Q. How should researchers resolve contradictions in reported toxicity data?
- Methodology :
- Reproduce Assays : Conduct acute toxicity tests (OECD 423) under standardized conditions (e.g., 50 mg/kg oral dose in rodents) .
- Purity Verification : Compare HPLC profiles of batches; impurities (e.g., residual solvents) may skew toxicity .
- Meta-Analysis : Aggregate data from multiple SDS (e.g., H302 in vs. no hazards in ) and assess study parameters (e.g., exposure duration) .
Q. What in vitro models are suitable for preliminary bioactivity screening?
- Methodology :
- Cell Viability Assays : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .
- Enzyme Inhibition : Test IC₅₀ against serine hydrolases or kinases via fluorogenic substrates .
- Permeability : Perform Caco-2 monolayer studies to predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
